molecular formula C9H8N2OS B6278541 3-benzyl-1,2,4-oxadiazole-5-thiol CAS No. 494780-00-6

3-benzyl-1,2,4-oxadiazole-5-thiol

Cat. No.: B6278541
CAS No.: 494780-00-6
M. Wt: 192.2
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Description

3-Benzyl-1,2,4-oxadiazole-5-thiol is a high-purity heterocyclic compound supplied for research and development applications. With the molecular formula C 9 H 8 N 2 OS and a molecular weight of 192.24 g/mol , this chemical serves as a versatile scaffold in medicinal chemistry. The 1,2,4-oxadiazole ring system is a privileged structure in drug discovery, known for its role as a bioisostere for carboxylic esters and amides, which can enhance the pharmacokinetic properties of drug candidates . This specific benzyl-derivatized thiol is a valuable precursor for synthesizing a diverse library of S-substituted derivatives and Mannich bases, enabling researchers to explore new chemical space for biological activity . The thiol group presents a key site for further functionalization, allowing for the creation of compounds with potential applications across various therapeutic areas . It is recommended to store this product at 2-8°C . Warning: This product is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

494780-00-6

Molecular Formula

C9H8N2OS

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Benzyl 1,2,4 Oxadiazole 5 Thiol and Its Analogues

Classical Approaches to the 1,2,4-Oxadiazole (B8745197) Ring System

Traditional methods for synthesizing the 1,2,4-oxadiazole core have laid the groundwork for many of the advanced techniques used today. These approaches often involve multi-step processes and can require harsh reaction conditions.

Cyclocondensation of Acylhydrazides with Carbon Disulfide and Derivatives

A prominent classical route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of acylhydrazides with carbon disulfide in a basic alcoholic solution. nih.gov Subsequent acidification of the reaction mixture leads to the cyclized product. nih.gov This method has been widely used for the preparation of numerous 1,3,4-oxadiazole (B1194373) derivatives. nih.gov The resulting compounds are known to exist in thiol-thione tautomeric forms. nih.gov

For instance, 5-(4-Aminophenyl)-2-thiol-1,3,4-oxadiazole is synthesized by reacting 4-aminobenzoyl hydrazide with carbon disulfide. asianpubs.org Similarly, isonicotinohydrazide can be dissolved in ethanol (B145695) with sodium hydroxide (B78521) and carbon disulfide and refluxed to produce the corresponding oxadiazole. bingol.edu.tr The general mechanism involves a nucleophilic attack of the nitrogen atom of the acid hydrazide on the carbon atom of carbon disulfide. impactfactor.org

A variety of 5-substituted-1,3,4-oxadiazole-2-thiol derivatives have been synthesized from fatty acids by first esterifying the fatty acid, then reacting the ester with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which is subsequently reacted with carbon disulfide in the presence of potassium hydroxide. researchgate.net

Amidoxime-Based Cyclization Strategies

The most widely applied method for synthesizing 1,2,4-oxadiazoles is the heterocyclization of an amidoxime (B1450833) with a carboxylic acid derivative. chim.itnih.gov This approach, first proposed by Tiemann and Krüger, can sometimes result in the formation of two products. nih.gov The general process involves the O-acylation of an amidoxime with an acyl chloride, anhydride, or an activated carboxylic acid, followed by cyclocondensation of the resulting O-acylamidoxime. mdpi.comresearchgate.net In many cases, the intermediate O-acylamidoxime can be isolated before the final cyclization step. chim.itresearchgate.net

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles often begins with the reaction of aryl nitriles with hydroxylamine (B1172632) to form an aryl amidoxime. ias.ac.in This intermediate is then coupled with an activated carboxyl group to yield an O-acyl amidoxime, which undergoes dehydrative cyclization. ias.ac.in This cyclization is often the most challenging and time-consuming step, frequently requiring multi-step procedures and harsh conditions like high-temperature reflux. ias.ac.in

Modified oxadiazole analogues can be synthesized by the addition of hydroxylamine to a nitrile to yield an amidoxime, which then undergoes a one-pot coupling, cyclization, and dehydration with a carboxylic acid to form the 1,2,4-oxadiazole ring. nih.gov

Utilization of Specific Dehydrating Agents in Ring Closure

The cyclization of O-acylamidoximes to form the 1,2,4-oxadiazole ring typically requires a dehydration step. ias.ac.in Various dehydrating agents have been employed to facilitate this ring closure. The Vilsmeier reagent has been reported to activate carboxylic acids for the O-acylation of amidoximes and the subsequent cyclocondensation of the O-acylamidoxime intermediate into a 1,2,4-oxadiazole. nih.gov This reaction proceeds in the presence of trimethylamine (B31210) in dichloromethane (B109758) at room temperature. nih.gov

Phosphorus oxychloride is another dehydrating agent used to induce cyclization of tetrakis carbohydrazides to form 1,3,4-oxadiazoles. yu.edu.jo Additionally, a series of 2,5-disubstituted 1,3,4-oxadiazoles have been synthesized by reacting acyl hydrazides with N-protected α-amino acids in the presence of a small amount of phosphorus oxychloride under thermal heating. researchgate.net

Modern and Sustainable Synthetic Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for constructing the 1,2,4-oxadiazole ring.

One-Pot Multicomponent Reaction Sequences

One-pot syntheses have gained significant attention as they offer a more concise and efficient route to 1,2,4-oxadiazoles by reducing the number of intermediate purification steps. A straightforward one-pot synthesis involves the reaction of aryl nitriles with hydroxylamine, followed by the addition of crotonoyl chloride to the intermediate amidoxime. ias.ac.in This method is high-yielding and proceeds under mild conditions. ias.ac.in

Another one-pot procedure allows for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde acts as both a substrate and an oxidant. rsc.org Good to excellent yields have also been achieved in a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acids under microwave irradiation and solvent-free conditions. organic-chemistry.org Furthermore, a cobalt(II)-catalyzed three-component synthesis of 2,5-substituted 1,3,4-oxadiazoles has been developed using N-isocyaniminotriphenylphosphorane, diazo compounds, and carboxylic acids. acs.org

Catalyst-Free and Green Chemistry Methodologies

In line with the principles of green chemistry, several catalyst-free and environmentally benign methods have been developed. One such method describes a simple one-pot procedure for the synthesis of 1,2,4-oxadiazoles without the need for a dehydrating agent or a support. ias.ac.in The reaction is applicable to arylnitriles with both electron-donating and electron-accepting groups. ias.ac.in

Graphene oxide has been utilized as an inexpensive, metal-free, and heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. rsc.org Microwave irradiation has also been employed as a green chemistry approach, often under solvent-free conditions, to synthesize 1,2,4-oxadiazole derivatives from aryl amidoximes. researchgate.net A catalyst-free, visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents provides an efficient route to 2,5-disubstituted 1,3,4-oxadiazoles. acs.org

Microwave and Ultrasound-Assisted Synthesis Enhancements

To improve the efficiency and environmental friendliness of synthetic procedures, researchers have increasingly turned to microwave and ultrasound-assisted methods for the synthesis of 1,2,4-oxadiazole derivatives. These techniques often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govmdpi.com

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully employed in the one-pot synthesis of variously di-substituted 1,2,4-oxadiazoles. rsc.org This method offers a significant advantage by reducing reaction times from hours to minutes and often results in higher purity of the final products. For instance, the synthesis of 1,3,4-oxadiazole derivatives has been achieved with high yields by reacting acyl hydrazides with N-protected α-amino acids under microwave conditions. nih.gov The process involves dissolving the reactants in a suitable solvent like phosphorus oxychloride and irradiating the mixture in a microwave synthesizer. nih.gov This rapid and efficient heating method has been shown to be scalable and provides easy access to a library of oxadiazole derivatives. nih.govmdpi.com

A study on the microwave-assisted synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles from isoniazid (B1672263) and various aromatic aldehydes demonstrated the efficiency of this technique. The reactions were carried out in the presence of a few drops of DMF and were completed within minutes, yielding products that were then recrystallized from ethanol. nih.gov

Ultrasound-Assisted Synthesis:

Ultrasound irradiation is another green chemistry approach that has been effectively used in the synthesis of oxadiazole-thiol derivatives. This technique utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. A novel process for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives was developed using an ultrasound-assisted reaction of aryl hydrazides with carbon disulfide in the presence of a minimal amount of DMF, without the need for an acid or base catalyst. nih.gov This method produced good to excellent yields with a simple workup procedure. nih.gov

Similarly, ultrasound has been utilized for the synthesis of 1,3,4-oxadiazol-2-amines from hydrazides and cyanogen (B1215507) bromide, resulting in high yields (81–93%) in a short reaction time. semanticscholar.org The use of ultrasound not only accelerates the reaction but also often leads to cleaner products and is considered an environmentally benign synthetic route. semanticscholar.orgnih.gov

The following table summarizes the key advantages of these modern synthetic techniques:

Technique Advantages Example Application
Microwave-Assisted Synthesis - Reduced reaction times- Increased yields- Higher product purity- ScalabilityOne-pot synthesis of di-substituted 1,2,4-oxadiazoles rsc.org
Ultrasound-Assisted Synthesis - Environmentally friendly- Shorter reaction times- Good to excellent yields- Simple workupSynthesis of 5-substituted 1,3,4-oxadiazole-2-thiols nih.gov

Synthesis of Key Intermediates for the 3-benzyl Moiety Incorporation

The introduction of the 3-benzyl group onto the 1,2,4-oxadiazole ring requires the synthesis of specific key intermediates. A common strategy involves the preparation of 2-phenylacetohydrazide, which serves as a precursor for the benzyl (B1604629) group.

A multi-step synthesis to obtain 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) begins with the Fischer esterification of 2-phenylacetic acid to yield ethyl-2-phenylacetate. nih.gov This ester is then reacted with hydrazine hydrate to form 2-phenylacetohydrazide. nih.gov The subsequent cyclization of this hydrazide with carbon disulfide in an alcoholic basic medium affords the desired 5-benzyl-1,3,4-oxadiazole-2-thiol. nih.gov

Another important intermediate is the corresponding amidoxime. Benzylamidoxime can be prepared from benzyl cyanide by reaction with hydroxylamine. This amidoxime can then be reacted with a suitable acylating agent followed by cyclization to form the 3-benzyl-1,2,4-oxadiazole core.

A general synthetic pathway is outlined below:

Preparation of the Benzyl Precursor: This typically starts from 2-phenylacetic acid or benzyl cyanide.

Formation of the Hydrazide or Amidoxime: The acid is converted to its corresponding hydrazide, or the nitrile is converted to an amidoxime.

Cyclization: The intermediate is then cyclized to form the oxadiazole ring. For the 5-thiol derivative, carbon disulfide is a common reagent for the cyclization of the hydrazide. nih.govnih.gov

The synthesis of various analogues can be achieved by modifying the starting materials or the reagents used in the cyclization step. For example, using different substituted phenylacetic acids would lead to analogues with substituted benzyl moieties.

Optimization and Scale-Up Considerations for Laboratory Synthesis

Optimizing the reaction conditions and considering the scalability of the synthesis are crucial for the practical application of these compounds in further research and development.

Optimization:

Key parameters for optimization include the choice of solvent, catalyst, reaction temperature, and reaction time. For instance, in the synthesis of 1,2,4-oxadiazoles, moving from conventional heating to microwave or ultrasound assistance can dramatically improve efficiency. rsc.orgnih.gov The choice of base can also be critical; for example, a super basic condition has been shown to be effective for the synthesis of 1,2,4-oxadiazole-5-thiones using carbon disulfide. researchgate.net

Fine-tuning the experimental conditions is pivotal. For example, in some reactions, the careful control of temperature and the order of addition of reagents can prevent the formation of unwanted side products. researchgate.net The use of condensing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has also been explored to facilitate the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids, offering a simple and efficient alternative.

Scale-Up:

When scaling up a reaction from milligrams to grams or kilograms, several factors need to be considered:

Heat Transfer: Microwave-assisted reactions, while efficient on a small scale, can present challenges in heat distribution on a larger scale. rsc.org Conventional heating with good stirring might be more suitable for large-scale synthesis.

Reagent Addition: The rate of addition of reagents may need to be carefully controlled to manage exothermic reactions.

Work-up and Purification: The purification method used in the laboratory (e.g., column chromatography) may not be practical for large-scale production. Recrystallization or distillation are often preferred methods for purification on a larger scale.

Safety: The safety of the reagents and the reaction conditions must be thoroughly evaluated before scaling up. For example, the use of potentially explosive or toxic reagents should be carefully managed.

A method for the gram-scale synthesis of 1,2,4-oxadiazole-5-thiones has been reported, indicating the feasibility of scaling up these types of reactions. researchgate.net The development of one-pot procedures is also advantageous for scale-up as it reduces the number of unit operations and potential for material loss between steps. rsc.org

The following table highlights key considerations for optimization and scale-up:

Factor Optimization Considerations Scale-Up Considerations
Reaction Conditions Solvent, catalyst, temperature, timeHeat transfer, rate of reagent addition
Efficiency Use of microwave or ultrasoundOne-pot procedures, minimizing steps
Purification TLC, column chromatographyRecrystallization, distillation
Safety Handling of hazardous reagentsThorough safety review, process hazard analysis

Chemical Reactivity and Derivatization Strategies of 3 Benzyl 1,2,4 Oxadiazole 5 Thiol

Reactivity at the Thiol (–SH) Group

The thiol group is a key site for derivatization, enabling the formation of new carbon-sulfur and metal-sulfur bonds.

S-Alkylation and S-Acylation Reactions for Novel Conjugates

The sulfur atom of the thiol group in 1,2,4-oxadiazole-5-thiols can act as a nucleophile, readily participating in S-alkylation and S-acylation reactions. These reactions are fundamental for creating a diverse range of derivatives.

S-Alkylation: The reaction of 5-substituted-1,3,4-oxadiazole-2-thiols with various aralkyl, aryl, or arenyl halides in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as lithium hydride (LiH) yields 2-(aralkylated/arylated/arenylatedthio)-5-substituted-1,3,4-oxadiazoles. researchgate.net This method can be applied to 3-benzyl-1,2,4-oxadiazole-5-thiol to produce a variety of S-alkylated derivatives. For example, the reaction with 2-bromoacetylbromide and subsequent treatment with arylated/arenylated amines can produce 2-[(5-benzyl-1,3,4-oxadiazole-2-yl)sulfanyl]-N-(arylated/arenylated) acetamides. nih.gov

S-Acylation: Similar to alkylation, acylation at the sulfur atom can be achieved. This involves reacting the thiol with acylating agents like acyl chlorides or anhydrides. These reactions lead to the formation of thioesters, further expanding the library of derivatives.

A study on 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) demonstrated that reaction with a variety of aralkylated/arylated/arenylated halides in DMF with LiH afforded the corresponding thioether derivatives. researchgate.net

Table 1: Examples of S-Alkylation and S-Acylation Reactions

Reactant Reagent Product Type
This compound Aralkyl halide S-Aralkylated derivative
This compound Acyl chloride S-Acylated derivative (Thioester)

Investigation of Thiol-Thione Tautomerism and its Chemical Implications

Compounds containing a thiol group adjacent to a heterocyclic ring, such as this compound, can exist in two tautomeric forms: the thiol form (-SH) and the thione form (C=S). This equilibrium is a significant aspect of their chemistry. researchgate.net

The thione form is often the major component in the tautomeric mixture. jocpr.com Spectroscopic methods, such as IR and NMR, are crucial for studying this tautomerism. For instance, the IR spectra of related triazole-thiols show a band for the S-H group and characteristic bands for the N-C=S group, confirming the presence of both tautomers. mdpi.com The position of the equilibrium can be influenced by factors like the solvent and pH. jocpr.com For example, in a study of a similar triazole-thione, increasing the pH by adding sodium hydrogen carbonate shifted the equilibrium towards the thiol form. jocpr.com

The existence of these two forms has implications for the reactivity of the compound. The thiol form is nucleophilic at the sulfur atom, as seen in S-alkylation and S-acylation reactions. The thione form, on the other hand, can exhibit different reactivity patterns.

Table 2: Tautomeric Forms of this compound

Tautomer Key Structural Feature
Thiol -SH group

Metal Complexation Studies Involving the Thiol Moiety

The thiol group of 1,2,4-oxadiazole (B8745197) derivatives can coordinate with metal ions, forming metal complexes. The sulfur atom, being a soft donor, can bind to various transition metals. researchgate.net Studies on related 1,3,4-oxadiazole-2-thiol (B52307) derivatives have shown that they can form complexes with metals like Cr(III), Co(II), and Ni(II). researchgate.net In these complexes, the ligand can coordinate to the metal center through the sulfur atom of the thiol group and a nitrogen atom from the oxadiazole ring.

While 1,2,4-oxadiazoles have been less explored as ligands compared to their 1,3,4-isomers, the potential for metal complexation exists. mdpi.com The coordination can lead to the formation of mononuclear or polynuclear complexes with interesting structural and potentially catalytic properties. For example, a study on 3,3'-bi-1,2,4-oxadiazole reported the synthesis of a mononuclear palladium(II) complex and a one-dimensional silver(I) coordination polymer. mdpi.com

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring itself is a site of chemical reactivity, though it is generally less reactive than the thiol group. Its reactivity is influenced by its relatively low aromaticity and the presence of a weak O-N bond. chim.itresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Heterocyclic Ring

The 1,2,4-oxadiazole ring can undergo both electrophilic and nucleophilic substitution reactions, although nucleophilic attacks are more common due to the ring's electron-withdrawing nature. chim.itresearchgate.net The carbon atoms of the ring have electrophilic character, while the nitrogen atoms can exhibit nucleophilic properties. chim.it

Nucleophilic Substitution: Nucleophilic attacks are more frequent on the 1,2,4-oxadiazole ring. For instance, 3-chloro-1,2,4-oxadiazoles can undergo nucleophilic substitution at the C5 position. chim.it

Electrophilic Substitution: While less common, electrophilic substitution reactions can occur. For example, 5-arylacetylenyl-1,2,4-oxadiazoles have been shown to react with arenes in the presence of a superacid like triflic acid (TfOH) via electrophilic addition to the acetylene (B1199291) bond, leading to hydroarylation products. beilstein-journals.org

Ring-Opening and Rearrangement Processes

The 1,2,4-oxadiazole ring is susceptible to ring-opening and rearrangement reactions, often leading to the formation of other more stable heterocyclic systems. researchgate.netosi.lv This is attributed to the low aromaticity and the easily cleavable O-N bond. chim.it

Several types of rearrangements have been observed for 1,2,4-oxadiazoles:

Boulton-Katritzky Rearrangement (BKR): This is a well-studied thermal rearrangement that involves an internal nucleophilic substitution. chim.it

Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC): This type of rearrangement is also common for 1,2,4-oxadiazoles. researchgate.netosi.lv For example, 3-chloro-1,2,4-oxadiazoles can undergo ANRORC-like rearrangements. chim.it It has been noted that 1,2,4-oxadiazole[4,5-a]piridinium salts can undergo electrocyclic ring-opening when treated with nucleophiles. researchgate.net

Photochemical Rearrangements: Irradiation can induce rearrangements, leading to different heterocyclic products. chim.it

These rearrangements highlight the synthetic utility of the 1,2,4-oxadiazole ring as a precursor for other heterocyclic structures.

Functionalization of the Benzyl (B1604629) Moiety

The benzyl group in this compound offers two primary sites for modification: the aromatic phenyl ring and the benzylic methylene (B1212753) bridge. These sites allow for the introduction of various substituents and linkers, enabling the synthesis of a diverse library of derivatives.

Aromatic Substitution Reactions on the Phenyl Ring

Common electrophilic substitution reactions that could be employed include:

Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring, typically at the ortho and para positions, can be achieved using a mixture of nitric acid and sulfuric acid. These nitro derivatives can be further reduced to amino groups, providing a handle for further functionalization.

Halogenation: Bromination or chlorination of the phenyl ring can be accomplished using elemental bromine or chlorine in the presence of a Lewis acid catalyst. The resulting halo-substituted derivatives are valuable precursors for cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. However, the reaction conditions need to be carefully controlled to avoid potential side reactions involving the heterocyclic ring or the thiol group.

Table 1: Potential Aromatic Substitution Reactions on the Phenyl Ring

Reaction TypeReagentsPotential Products
NitrationHNO₃, H₂SO₄3-(4-nitrobenzyl)-1,2,4-oxadiazole-5-thiol
BrominationBr₂, FeBr₃3-(4-bromobenzyl)-1,2,4-oxadiazole-5-thiol
AcylationRCOCl, AlCl₃3-(4-acylbenzyl)-1,2,4-oxadiazole-5-thiol

Side-Chain Modifications and Linker Introduction

The benzylic position (the -CH2- group) is another key site for functionalization due to its increased reactivity. libretexts.org Radicals, carbanions, or carbocations at this position are stabilized by resonance with the adjacent phenyl ring. libretexts.org

Potential side-chain modifications include:

Benzylic Bromination: N-Bromosuccinimide (NBS) in the presence of a radical initiator can be used to selectively introduce a bromine atom at the benzylic position. This benzylic bromide is a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups.

Oxidation: Oxidation of the benzylic methylene group to a carbonyl group can be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide. mdpi.com This would yield a ketone, providing a new site for reactions such as reductive amination or aldol (B89426) condensation.

C-H Functionalization: Modern synthetic methods, such as palladium-catalyzed C-H activation, offer a direct way to functionalize the benzylic C-H bonds, enabling the introduction of aryl, alkyl, or other functional groups. nih.gov

These modifications can also be used to introduce linker moieties, which can then be used to connect the this compound core to other molecules of interest, such as peptides, polymers, or other heterocyclic systems.

Formation of Hybrid Heterocyclic Architectures

The thiol group at the 5-position of the 1,2,4-oxadiazole ring is a key functional handle for the construction of hybrid heterocyclic systems. The nucleophilic nature of the thiol allows for a variety of reactions to form fused or linked heterocyclic structures. The reactivity of thiol-containing heterocycles is well-documented, and similar strategies can be applied to this compound.

For instance, 5-substituted-1,3,4-oxadiazole-2-thiols are known to react with various electrophiles to yield S-substituted derivatives which can then undergo cyclization to form fused heterocycles. bingol.edu.tr Similarly, 1,2,4-triazole-3-thiols are versatile precursors for the synthesis of fused systems like thiazolo[3,2-b] nih.govbingol.edu.trbingol.edu.trtriazoles. researchgate.net

Table 2: Representative Reactions for Hybrid Heterocycle Formation

ReactantReaction TypeResulting Heterocyclic SystemReference
α-Halo ketonesCondensation/CyclizationThiazole-fused 1,2,4-oxadiazole researchgate.net
DihaloalkanesAnnulationThiazine-fused 1,2,4-oxadiazole
MaleimidesMichael Addition/CyclizationThiazolidinone-linked 1,2,4-oxadiazole
IsothiocyanatesAddition/CyclizationThiadiazole-linked 1,2,4-oxadiazole

These reactions can lead to the formation of a wide array of novel heterocyclic architectures with potentially interesting biological or material properties. For example, the condensation of a thiol-containing heterocycle with an α-haloketone is a common method for the synthesis of thiazole-fused systems. researchgate.net The reaction of the thiol with a bifunctional electrophile, such as a dihaloalkane, could lead to the formation of a new fused ring system. Furthermore, Michael addition reactions with activated alkenes, followed by intramolecular cyclization, can be employed to construct more complex heterocyclic frameworks.

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-benzyl-1,2,4-oxadiazole-5-thiol.

The key proton signals would be:

Aromatic Protons (C₆H₅): The five protons of the phenyl ring are expected to appear as a multiplet in the aromatic region, typically between δ 7.20 and 7.40 ppm.

Benzylic Protons (CH₂): The two protons of the methylene (B1212753) bridge would present as a sharp singlet, anticipated around δ 4.05 ppm.

Tautomeric Proton (NH or SH): The position of this proton is highly diagnostic of the dominant tautomeric form. If the compound exists in the thiol form, a signal for the S-H proton would be expected at approximately δ 1.6–2.0 ppm. researchgate.net However, if the more commonly observed thione tautomer is present, a significantly downfield signal for the N-H proton would appear, often in the range of δ 12.9 to 14.7 ppm, due to its acidic nature and involvement in hydrogen bonding. researchgate.netbeilstein-journals.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl (C₆H₅) 7.20 - 7.40 Multiplet
Benzyl (B1604629) (CH₂) ~ 4.05 Singlet

The ¹³C NMR spectrum provides critical information about the carbon skeleton. Based on data from analogous 3-aryl-1,2,4-oxadiazoles and 1,3,4-oxadiazole-2-thiones, the chemical shifts for this compound can be reliably estimated. researchgate.netacs.org

The formation of the 1,2,4-oxadiazole (B8745197) ring is typically confirmed by signals for the C-3 and C-5 carbons. researchgate.net For 3,5-disubstituted 1,2,4-oxadiazoles, these signals are found at approximately δ 167–169 ppm (C-3) and δ 174–176 ppm (C-5). researchgate.net The presence of a thione group (C=S) at the C-5 position would shift this signal significantly, with comparable carbons in related heterocyclic thiones appearing as far downfield as δ 186 ppm. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Benzyl (CH₂) ~ 32
Aromatic (C₆H₅) 127 - 135
Oxadiazole (C-3) 167 - 169

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would verify the scalar coupling between protons, primarily within the phenyl ring of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbons they are attached to, for instance, linking the benzylic CH₂ protons to their corresponding carbon signal. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could be used to confirm the spatial relationship between the benzylic protons and the ortho-protons of the phenyl ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within the molecule and provides further evidence for the dominant tautomeric form. The analysis of related oxadiazole-thiol compounds allows for a detailed prediction of the expected vibrational bands. acs.orgtandfonline.comnih.gov

The IR spectrum is expected to show characteristic absorption bands confirming the key structural features. The presence of a C=S stretching band is a strong indicator of the thione tautomer. nih.gov

Table 3: Predicted Characteristic IR Absorption Bands for 3-benzyl-1,2,4-oxadiazole-5-thione

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
N-H (Thione) Stretch 3100 - 3300
C-H (Aromatic) Stretch 3000 - 3100
S-H (Thiol) Stretch ~2400 (often weak) tandfonline.com
C=N (Oxadiazole) Stretch 1610 - 1640 nih.gov
C=C (Aromatic) Stretch 1450 - 1600
C=S (Thione) Stretch 1150 - 1300 acs.orgnih.gov

Raman spectroscopy would provide complementary data, particularly for the symmetric vibrations and the C=S bond, helping to build a complete vibrational profile of the molecule.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₉H₈N₂OS), the exact molecular weight is 192.24 g/mol . sigmaaldrich.com

In an electron impact (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z ratio of 192. The fragmentation pattern would likely be characterized by several key fragment ions. A prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) cation [C₇H₇]⁺, would be indicative of the benzyl moiety. Other significant fragments would arise from the cleavage of the heterocyclic 1,2,4-oxadiazole ring.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While crystal structures for numerous 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) derivatives have been reported, a specific structure for this compound is not currently available in the public domain. nih.govuzh.chrsc.org

If a suitable crystal were analyzed, this technique would unequivocally:

Confirm the connectivity of the 1,2,4-oxadiazole ring, distinguishing it from its 1,3,4-isomer.

Determine whether the molecule crystallizes in the thiol or the thione tautomeric form by locating the position of the relevant hydrogen atom.

Provide detailed geometric parameters, including the planarity of the oxadiazole ring and its orientation relative to the benzyl group.

Reveal the supramolecular architecture, identifying intermolecular interactions such as hydrogen bonds (e.g., N-H···S or N-H···N) and π-π stacking, which govern the crystal packing. rsc.org

Table of Compounds Mentioned

Compound Name
This compound
3-benzyl-2H-1,2,4-oxadiazole-5-thione
5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584)
3-phenyl-1,2,4-oxadiazole
1,3,4-oxadiazole-2-thiol (B52307)
3-aryl-1,2,4-oxadiazole

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photostability Studies

No data available.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is a widely used tool for predicting the electronic properties and reactivity of molecules. DFT calculations can determine the optimized geometry of 3-benzyl-1,2,4-oxadiazole-5-thiol, providing information on bond lengths, bond angles, and dihedral angles. These calculations are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to provide a balance between accuracy and computational cost. nih.gov

The electronic properties derived from DFT, such as ionization potential, electron affinity, and chemical hardness, can be used to predict the reactivity of the molecule. For instance, a lower ionization potential suggests that the molecule can be more easily oxidized.

Table 1: Predicted Electronic Properties of an Oxadiazole Derivative using DFT

Property Value
Ionization Potential (eV) 7.5
Electron Affinity (eV) 1.2
Chemical Hardness (eV) 3.15
Chemical Softness (eV⁻¹) 0.32

Note: The data in this table is illustrative and based on typical values for similar oxadiazole derivatives. Actual values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents regions of neutral potential.

For this compound, the MEP surface would likely show negative potential around the nitrogen and oxygen atoms of the oxadiazole ring and the sulfur atom of the thiol group, indicating these are sites for electrophilic interaction. nih.gov The hydrogen atoms would exhibit a positive potential. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

In this compound, the HOMO is likely to be localized on the electron-rich thiol group and the oxadiazole ring, while the LUMO may be distributed over the oxadiazole and benzyl (B1604629) rings. This distribution influences the molecule's ability to participate in various chemical reactions.

Table 2: Frontier Molecular Orbital Energies of a Related Oxadiazole Compound

Molecular Orbital Energy (eV)
HOMO -6.8
LUMO -1.5

Note: This data is representative of a typical oxadiazole derivative and serves as an example. Specific FMO energies for this compound would need to be calculated.

Conformational Analysis and Molecular Dynamics Simulations.mdpi.comnih.gov

Conformational analysis of this compound is essential to identify its most stable three-dimensional structure. The flexibility of the benzyl group allows for multiple conformations, and computational methods can be used to determine the lowest energy conformer.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. mdpi.comnih.gov By simulating the motion of atoms and molecules, MD can reveal information about conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor. These simulations are particularly useful for understanding how the molecule might behave in a biological system.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. Understanding the structure and energy of the transition state is key to predicting the reaction rate and selectivity. For instance, computational studies could be used to investigate the tautomeric equilibrium between the thiol and thione forms of the molecule.

In Silico Molecular Interaction Studies for Mechanistic Insights.rsc.orgnih.gov

In silico molecular interaction studies, such as molecular docking, are used to predict how a molecule like this compound might bind to a biological target, such as an enzyme or a receptor. rsc.orgnih.gov These studies can provide valuable insights into the potential mechanism of action of the compound.

Molecular docking simulations place the molecule into the binding site of a protein and score the different poses based on their predicted binding affinity. nih.gov This can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. For example, the oxadiazole ring and the thiol group could act as hydrogen bond acceptors or donors, while the benzyl group could engage in hydrophobic interactions.

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
2-((4-(tert-butyl)benzyl)thio)-5-phenyl-1,3,4-oxadiazol
2-((4-(tert-butyl)benzyl)thio)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
2-(2,4-dichlorophenyl)-5-((3-fluorobenzyl)thio)-1,3,4-oxadiazole
Indomethacin
2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5-(4-methoxybenzyl)-1,3,4-oxadiazole
3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole
3‐Benzyl‐4‐phenyl‐1,2,4‐triazole‐5‐thiol
5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584)
4-methyl-5-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)benzene-1,2-diol
1,1′-(hexane-1,6-diyl)bis(3-phenylthiourea)
5-chlorophenyl-1,3-dimethyl-4-oxadiazol-2-thiol
2-bromo-N-[aryl/aralkyl]propionamide
4-chlorobenzoic acid
1-{2-fluoro-4-[(5-methyl-5H-pyrrolo [3, 2-d] pyrimidin-4-yl) oxy] phenyl}-3-[3-(trifluoromethyl) phenyl] urea
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole
5-Furan-2-yl youtube.comrsc.orguni.luoxadiazole-2-thiol
5-furan-2-yl-4H- nih.govrsc.orguni.lu- triazole-3-thiol
5-Benzimidazole-1-yl-Methyl– youtube.comrsc.orguni.lu Oxadiazole-2-Thiol
5-Phenyl-1,3,4-oxadiazole-2-thiol

Quantitative Structure-Activity Relationship (QSAR) Modeling of Molecular Features and Their Influence on Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for understanding which molecular properties are key to their function.

A three-dimensional QSAR (3D-QSAR) study was conducted on a series of 120 1,2,4-oxadiazole (B8745197) derivatives to understand their inhibitory activity against Sortase A (SrtA). nih.gov This study utilized the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method to build predictive models. nih.gov The resulting models provided insights into the structural requirements for potent SrtA inhibition. nih.gov

The best QSAR model developed showed strong statistical significance, with a high squared correlation coefficient (R²) of 0.9235, indicating a strong correlation between the predicted and experimental activities for the training set of 96 molecules. nih.gov The model's predictive power was confirmed with a test set of 24 molecules, yielding a predictive R-squared (pred_r²) value of 0.5479. nih.gov These findings suggest that the 3D-QSAR model is robust and has high predictive potential. nih.gov Such models are crucial for rationally designing novel 1,2,4-oxadiazole derivatives with enhanced biological activity by optimizing their structural features. nih.govebi.ac.uk Group-based QSAR (G-QSAR) analysis on other heterocyclic scaffolds, such as benzothiazoles, has also shown that properties like hydrophobicity of specific substituent groups can potentiate biological activity. chula.ac.th This principle can be applied to the design of novel this compound derivatives, where modifications to the benzyl or thiol groups could significantly influence their interactions with biological targets. chula.ac.th

Table 2: Statistical Validation of a 3D-QSAR Model for 1,2,4-Oxadiazole Derivatives

ParameterValueDescriptionReference
Number of Molecules120 (96 training, 24 test)The total number of compounds used to build and validate the model. nih.gov
q² (Cross-validated r²)0.6319A measure of the internal predictive ability of the model. nih.gov
R² (Non-cross-validated r²)0.9235Indicates the goodness of fit of the model for the training set. nih.gov
pred_r² (r² for test set)0.5479A measure of the external predictive ability of the model on an independent test set. nih.gov
F value179.0The F-test value, indicating the statistical significance of the model. nih.gov

Mechanistic Investigations of 3 Benzyl 1,2,4 Oxadiazole 5 Thiol in Biological Systems

In Vitro Studies on Molecular Targets and Enzymatic Pathways

In vitro studies are fundamental to elucidating the direct molecular interactions of a compound. For 3-benzyl-1,2,4-oxadiazole-5-thiol, these investigations have centered on its potential to inhibit key enzymes and bind to specific proteins, as well as its reactivity towards biological thiols.

Investigation of Enzyme Inhibition Mechanisms (e.g., hydrolases, transferases, oxido-reductases)

While direct studies on this compound are limited, research on structurally related oxadiazole-thiol derivatives provides significant insights into its potential enzyme inhibitory activities. For instance, a study on 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584), a positional isomer, demonstrated antidiabetic properties through the inhibition of α-amylase, a hydrolase involved in carbohydrate metabolism researchgate.net. Further research on N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-thiol revealed weak inhibitory activity against the hydrolases acetylcholinesterase and butyrylcholinesterase, as well as the oxidoreductase lipoxygenase researchgate.net.

A series of S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284) also showed promising inhibitory potential against acetylcholinesterase and butyrylcholinesterase researchgate.net. Specifically, derivatives with 4-chlorobenzyl and 4-bromobenzyl substitutions at the thiol group were found to be potent inhibitors of acetylcholinesterase researchgate.net. Another study on novel 1,2,4-oxadiazole (B8745197) thioether derivatives reported significant inhibitory activity against xanthine (B1682287) oxidase (an oxidoreductase) and both acetylcholinesterase and butyrylcholinesterase acs.org. These findings suggest that the 1,2,4-oxadiazole-5-thiol scaffold, particularly when substituted with a benzyl (B1604629) group, has the potential to interact with and inhibit a range of hydrolases and oxidoreductases. The specific inhibitory profile of this compound itself, however, requires direct experimental validation.

Enzyme ClassSpecific EnzymeRelated CompoundObserved Effect
Hydrolaseα-Amylase5-benzyl-1,3,4-oxadiazole-2-thiolInhibition researchgate.net
HydrolaseAcetylcholinesteraseN-substituted 5-benzyl-1,3,4-oxadiazole-2-thiol derivativesWeak Inhibition researchgate.net
HydrolaseButyrylcholinesteraseN-substituted 5-benzyl-1,3,4-oxadiazole-2-thiol derivativesWeak Inhibition researchgate.net
OxidoreductaseLipoxygenaseN-substituted 5-benzyl-1,3,4-oxadiazole-2-thiol derivativesWeak Inhibition researchgate.net
OxidoreductaseXanthine Oxidase1,2,4-Oxadiazole thioether derivativesInhibition acs.org

Characterization of Molecular Binding Events with Purified Proteins

Molecular docking studies on related compounds have provided virtual evidence of how this compound might interact with protein targets. For example, docking studies of 1,3,4-oxadiazole (B1194373) derivatives with the enzyme GlmS, a potential antibacterial target, revealed that these compounds can fit into the catalytic pocket and form hydrogen bonds with key amino acid residues such as Glu301 and Thr302 niscpr.res.in.

In another study, molecular docking of 1,3,4-oxadiazole derivatives with the vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR) showed strong interactions within the active pockets of these receptor tyrosine kinases mdpi.com. The binding was characterized by interactions with key amino acid residues, suggesting a potential mechanism for the anti-cancer activity observed with some oxadiazole derivatives mdpi.comnih.gov. Furthermore, a study on 3-thio-1,2,4-triazoles, which share a similar core structure, identified high-affinity binding to the somatostatin (B550006) receptor-4, with specific amino acids being crucial for this interaction nih.gov. Although these studies were not performed on this compound directly, they provide a strong rationale for its potential to bind to and modulate the function of various purified proteins.

Protein TargetRelated Compound ClassKey Interacting Residues (Predicted)
GlmS1,3,4-Oxadiazole derivativesGlu301, Thr302 niscpr.res.in
VEGFR2/EGFR1,3,4-Oxadiazole derivativesNot specified mdpi.com
Somatostatin Receptor-43-Thio-1,2,4-triazole derivativesNot specified nih.gov

Analysis of Covalent Adduct Formation with Biological Thiols

The presence of a thiol (-SH) group on the 1,2,4-oxadiazole ring suggests that this compound could potentially form covalent adducts with biological thiols, such as the cysteine residues in proteins. Research on 3-chloro-5-substituted-1,2,4-thiadiazoles, a related class of compounds, has shown that they can react rapidly and selectively with protein thiols nih.gov. These compounds were found to be more reactive than the commonly used thiol-modifying agent N-ethylmaleimide nih.gov. The reaction mechanism is proposed to be a nucleophilic aromatic substitution where the thiol group of a cysteine residue attacks the thiadiazole ring nih.gov.

Another study on 1,3,4-oxadiazole-2-ones demonstrated that these compounds could covalently interact with multiple bacterial cysteine and serine hydrolases nih.gov. This covalent modification was proposed to be responsible for their antibacterial activity nih.gov. While direct evidence for covalent adduct formation by this compound is not available, the reactivity of the thiol group in related heterocyclic systems suggests that this is a plausible mechanism of action that warrants further investigation. The tautomeric equilibrium between the thiol and thione forms of such compounds could also influence their reactivity nih.gov.

Cellular Level Mechanistic Probes

Moving from molecular interactions to a cellular context, researchers employ various techniques to identify the cellular targets of a compound and understand its impact on intracellular signaling pathways.

Identification of Cellular Targets through Chemical Biology Techniques

Chemical proteomics has emerged as a powerful tool for identifying the cellular targets of bioactive compounds. For instance, activity-based protein profiling was used to map the target interaction landscape of a series of 1,3,4-oxadiazol-3-ones in Staphylococcus aureus. This approach, combined with a tailor-made activity-based probe, identified several cysteine and serine hydrolases as relevant targets, including FabH, FphC, and AdhE nih.gov.

Another strategy for target identification involves using photoaffinity labeling. This technique, while not yet applied to this compound, has been successfully used to identify the cellular targets of other small molecules. Given the diverse biological activities reported for oxadiazole derivatives, applying such chemical biology techniques to this compound would be a crucial step in elucidating its mechanism of action in a cellular environment.

Studies on Modulation of Specific Intracellular Signaling Pathways in Model Cell Lines

The modulation of intracellular signaling pathways is a common mechanism through which bioactive compounds exert their effects. Studies on related oxadiazole derivatives have implicated several key signaling pathways. For example, certain 1,3,4-oxadiazole derivatives have been shown to inhibit the STAT3 transcription factor, a key player in cancer cell proliferation, differentiation, and apoptosis nih.gov.

Furthermore, some 1,2,4-oxadiazole derivatives have demonstrated the ability to act as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), suggesting a role in modulating glutamatergic signaling in the central nervous system. In the context of cancer, derivatives of 1,2,4-oxadiazole have been investigated as anticancer agents, with some showing activity against various human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cells nih.gov. The anticancer effects of some 1,3,4-oxadiazole derivatives have been linked to the inhibition of thymidylate synthetase, an enzyme crucial for DNA synthesis nih.gov. While these findings are for related compounds, they highlight plausible signaling pathways that could be modulated by this compound.

Signaling Pathway/ProcessRelated Compound ClassCell Line(s)Observed Effect
STAT3 Signaling1,3,4-Oxadiazole derivativesHT-29 (colon), MDA-MB-231 (breast)Inhibition nih.gov
Glutamate Signaling1,2,4-Oxadiazole derivativesNot specifiedmGluR4 Positive Allosteric Modulation
Cancer Cell Proliferation1,2,4-Oxadiazole derivativesMCF-7, MDA-MB-231, A549, DU-145Inhibition nih.gov
DNA Synthesis1,3,4-Oxadiazole derivativesNot specifiedThymidylate Synthetase Inhibition nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of the 1,2,4-oxadiazole scaffold, including this compound, SAR studies help to delineate the molecular features that govern their interactions with biological targets and to optimize their therapeutic potential. While specific mechanistic studies on this compound are not extensively documented, a broader analysis of related 1,2,4-oxadiazole and 1,3,4-oxadiazole analogues provides significant insights.

Defining Key Molecular Determinants for Specific Biological Interactions

The biological activity of 1,2,4-oxadiazole derivatives is dictated by the interplay of several key molecular features. The 1,2,4-oxadiazole ring itself is a critical pharmacophore, often acting as a bioisosteric replacement for amide or ester functionalities. pharmatutor.orgnih.gov This five-membered heterocyclic ring is chemically stable and can engage in hydrogen bonding, which is vital for interacting with biological targets. pharmatutor.org The arrangement of atoms within the this compound structure contributes distinct properties that are essential for its biological profile.

The 1,2,4-Oxadiazole Core: This heterocyclic system is a cornerstone for the molecule's activity. It serves as a rigid scaffold that correctly orients the substituents at positions 3 and 5 for optimal interaction with target proteins. researchgate.net The nitrogen and oxygen atoms within the ring are potential hydrogen bond acceptors, facilitating anchoring of the molecule within a receptor's binding pocket. pharmatutor.org The aromaticity and planarity of the oxadiazole ring contribute to favorable stacking interactions, such as pi-pi stacking with aromatic residues in enzymes or receptors. nih.gov

The 3-Benzyl Group: The benzyl substituent at the 3-position is a significant determinant of activity. The phenyl ring of the benzyl group can engage in hydrophobic and van der Waals interactions with nonpolar regions of a biological target. The flexibility of the methylene (B1212753) linker (—CH₂—) allows the phenyl ring to adopt various conformations, enabling a better fit within the binding site. In some contexts, substitution on this phenyl ring can modulate activity, suggesting its orientation is key for target engagement.

The 5-Thiol Group: The thiol (—SH) group at the 5-position is a crucial functional group. It is a known nucleophile and can form covalent bonds with specific amino acid residues, such as cysteine, in a target protein, leading to irreversible inhibition. nih.gov It can also act as a strong hydrogen bond donor and a metal chelator. The thiol group exists in tautomeric equilibrium with the thione form (C=S), which also influences its interaction profile. acs.org The presence of a sulfur atom can enhance defense mechanisms against oxidative stress. acs.org In many heterocyclic compounds, the thiol group is a key anchor point for binding to enzymes.

Research on related 1,3,4-oxadiazole-2-thiol (B52307) derivatives has shown that this moiety is a common starting point for creating a variety of biologically active agents, including cholinesterase inhibitors. nih.gov The synthesis often involves the cyclization of an acylhydrazide with carbon disulfide, highlighting the importance of this structural motif. nih.govjchemrev.com

Impact of Substituent Variation on Binding Affinity and Mechanistic Pathways

The modification of substituents on the 1,2,4-oxadiazole core is a common strategy to explore and optimize biological activity. SAR studies on various oxadiazole series have demonstrated that even minor changes to the substituents can profoundly affect binding affinity, selectivity, and the mechanistic pathway.

Substitutions on the Phenyl Ring: In studies of related 3-aryl-5-aryl-1,2,4-oxadiazoles as anticancer agents, substitutions on the phenyl ring at the 3-position were found to be critical. For instance, the introduction of electron-withdrawing groups like trifluoromethyl or chloro groups on the phenyl ring often enhances cytotoxic activity. nih.gov The position of the substituent (ortho, meta, para) is also crucial and can dramatically alter the compound's effectiveness. otterbein.edu Electron-withdrawing groups can influence the electronic density of key pharmacophores, improving inhibitor orientation and binding geometry. nih.gov Conversely, electron-donating groups may diminish activity unless they are specifically positioned to form stabilizing hydrogen bonds. nih.govacs.org

Modifications at the 5-Position: The group at the 5-position of the 1,2,4-oxadiazole ring plays a vital role in determining the compound's potency and mechanism. SAR studies on apoptosis inducers showed that a substituted five-membered ring, such as a chlorothiophene, at this position was important for activity. nih.gov When the thiol group at position 5 is used as a linker to attach other functional groups, the nature of these appended groups significantly impacts the biological outcome. For example, attaching N-substituted acetamide (B32628) moieties to the thiol sulfur of 5-benzyl-1,3,4-oxadiazole-2-thiol produced compounds with notable activity against acetylcholinesterase. nih.gov

The following tables summarize SAR findings from studies on related oxadiazole derivatives, illustrating the impact of substituent variation on anticancer activity.

Table 1: SAR of 3-Aryl-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole Derivatives as Apoptosis Inducers

Compound ID3-Aryl GroupT47D Cell Growth Inhibition (IC₅₀, µM)
1a Phenyl> 50
1b 4-Methylphenyl> 50
1c 4-Methoxyphenyl> 50
1d 4-(Trifluoromethyl)phenyl1.8
1e 4-Chlorophenyl10
4l 5-Chloropyridin-2-yl1.9
Data sourced from a study on apoptosis inducers, highlighting the importance of electron-withdrawing substituents on the 3-aryl group for activity against the T47D breast cancer cell line. nih.gov

Table 2: Anticancer Activity of 1,2,4-Oxadiazole-Linked 5-Fluorouracil Derivatives

Compound IDSubstituent (R)MCF-7 (IC₅₀, µM)A549 (IC₅₀, µM)
7a 4-Chlorophenyl7.98.6
7b 4-Fluorophenyl8.39.2
7c 4-Nitrophenyl7.58.1
7d 3-Nitrophenyl8.18.9
7i 2-Naphthyl7.27.9
5-Fluorouracil (Standard)10.112.3
This table shows the cytotoxic activity of various 1,2,4-oxadiazole derivatives against human breast (MCF-7) and lung (A549) cancer cell lines. The data indicates that different aromatic and heteroaromatic substituents linked to the oxadiazole core result in potent anticancer activity, often exceeding that of the standard drug 5-fluorouracil. nih.gov

These studies collectively underscore that the 1,2,4-oxadiazole scaffold is a versatile template for drug design. The biological mechanism and potency of compounds like this compound are finely tuned by the electronic and steric properties of its substituents. The benzyl group likely provides essential hydrophobic interactions, while the thiol group offers a key anchoring point, and the oxadiazole core serves as a rigid and stable linker.

Broader Applications in Chemical Research

Role as Versatile Synthetic Intermediates for Advanced Heterocycles

The 1,2,4-oxadiazole (B8745197) nucleus is a valuable scaffold in synthetic chemistry, and the presence of a thiol group in 3-benzyl-1,2,4-oxadiazole-5-thiol significantly enhances its utility as a versatile synthetic intermediate. The thiol group (-SH) is a reactive functional group that can readily undergo various transformations, making it a key handle for the construction of more complex heterocyclic systems.

General synthetic strategies for 1,2,4-oxadiazoles often involve the cyclization of O-acylamidoximes. nih.gov Once the 1,2,4-oxadiazole-5-thiol core is formed, the thiol group can be exploited for further derivatization. For instance, it can undergo S-alkylation, oxidation, or participate in condensation reactions to fuse or link other ring systems. While specific literature on the synthetic applications of this compound is limited, the reactivity of related 1,3,4-oxadiazole-2-thiols provides a strong indication of its potential. These related compounds are frequently used to synthesize Schiff bases, quinazoline-4-one, and oxazine-4-one derivatives. google.com

The general reactivity of the thiol group allows for the synthesis of a variety of advanced heterocycles. Some potential reactions are outlined in the table below.

Reaction TypeReagentsPotential Product Class
S-AlkylationAlkyl halides (e.g., ethyl chloroacetate)Thioether derivatives
Mannich ReactionFormaldehyde, AminesAminomethylthio derivatives
OxidationOxidizing agentsDisulfide or sulfonic acid derivatives
Condensationα-Halo ketonesThiazole or thiadiazine derivatives

These reactions demonstrate the potential of this compound to serve as a foundational building block for creating a library of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The ability to readily form new carbon-sulfur and sulfur-nitrogen bonds is a key attribute that makes this compound a valuable intermediate for synthetic chemists.

Potential in Polymer Science and Functional Material Development

The application of oxadiazole derivatives extends into the realm of polymer science and the creation of functional materials. These heterocyclic units can be incorporated into polymer backbones or used as additives to impart specific properties such as thermal stability, fluorescence, or photosensitivity.

Notably, this compound is cited in a patent for a "Positive photosensitive resin composition and method of forming cured film from the same" (EP-2261737-A1). chim.it This indicates its potential utility as a component in photolithography and other processes where photosensitive materials are required. In such compositions, the compound may act as a photosensitizer or as a monomer that contributes to the final properties of the cured polymeric film. The photochemical reactivity of the 1,2,4-oxadiazole ring, which can undergo rearrangements upon irradiation, is a key aspect of this functionality. google.com

Furthermore, research on related heterocycles has shown that 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) moieties can be grafted onto polymer chains, such as polyvinyl chloride (PVC), to create new hybrid polymers. nih.gov This process can enhance the thermal stability and introduce biological activity to the base polymer. nih.gov By analogy, this compound could potentially be used in similar polymer modification strategies, with the thiol group providing a convenient point of attachment to a polymer backbone.

Contribution to New Reagent Design in Organic Synthesis

In the field of organic synthesis, the design of new reagents with specific functionalities and reactivities is crucial for advancing chemical transformations. The 1,2,4-oxadiazole ring is considered a bioisostere of amide and ester groups. This means it can be used to replace these functional groups in biologically active molecules to improve properties such as metabolic stability and bioavailability, making 1,2,4-oxadiazole derivatives important reagents in medicinal chemistry and drug design.

The structure of this compound, with its distinct benzyl (B1604629) and thiol functionalities, allows for its potential use as a specialized reagent. The thiol group can act as a nucleophile or be deprotonated to form a thiolate, which can then be used in various coupling reactions. The benzyl group can influence the steric and electronic properties of the molecule, potentially directing the outcome of a reaction.

While specific examples of this compound being used as a named reagent are not prevalent in the literature, its structural motifs are found in compounds designed for specific synthetic purposes. The development of novel synthetic methods for 1,2,4-oxadiazoles, such as those using environmentally benign conditions or novel catalysts, expands the toolkit available to organic chemists and facilitates the design of new reagents based on this scaffold.

Development of Analytical Methodologies (e.g., Degradation Profile Analysis)

The development of robust analytical methods is essential for the characterization, quality control, and stability testing of chemical compounds. For oxadiazole derivatives, common analytical techniques include UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), and mass spectrometry.

While a specific degradation profile for this compound is not available in the published literature, studies on the closely related isomer, 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584), provide insight into the methodologies that would be employed. For this isomer, UV-spectroscopic methods have been developed and validated according to ICH guidelines to study its degradation under various stress conditions.

Additionally, the photochemistry of 1,2,4-oxadiazoles has been investigated using DFT calculations and UV-vis spectroscopy. google.com These studies reveal that the compounds can undergo competitive rearrangements upon photoirradiation, which is a critical aspect of their degradation profile and relevant to their application in photosensitive materials. google.com The development of such analytical methods is crucial for understanding the stability of these compounds and for ensuring their quality and efficacy in any potential application.

Future Research Directions and Unexplored Avenues

Discovery of Novel and Efficient Synthetic Routes to 3-benzyl-1,2,4-oxadiazole-5-thiol

The exploration of the full potential of this compound is contingent upon the development of efficient and versatile synthetic routes. While the synthesis of the 1,2,4-oxadiazole (B8745197) core was first achieved in 1884, contemporary research continues to seek more streamlined and high-yield methodologies. chim.it Traditional methods often involve the cyclization of amidoximes with various reagents. For the thiol-substituted variant, a common approach involves the cyclization of a hydrazide precursor with carbon disulfide (CS2) in a basic medium, a method used for analogous 1,3,4-oxadiazole-2-thiols. mdpi.comresearchgate.netresearchgate.net

Future synthetic strategies could focus on several key areas:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of related heterocyclic compounds, including 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net Applying microwave irradiation to the cyclization step for this compound could lead to a more rapid and efficient production process.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis would enable more consistent and large-scale production of the target compound, facilitating further biological and chemical studies.

One-Pot, Multi-Component Reactions: Designing a one-pot reaction where the starting materials (e.g., a derivative of phenylacetic acid, a nitrogen source, and a sulfur source) react in a single vessel to form the final product would significantly improve efficiency by reducing the number of intermediate purification steps. Recently, a cobalt-catalyzed three-component synthesis has been developed for 2,5-substituted 1,3,4-oxadiazoles, highlighting the potential for novel catalytic systems in synthesizing oxadiazole rings. acs.org

Novel Reagents and Catalysts: Investigating alternative cyclizing agents to the commonly used carbon disulfide or phosgene (B1210022) derivatives could lead to milder reaction conditions and a better safety profile. The use of solid-supported reagents or catalysts could also simplify product purification.

Elucidation of Undiscovered Reactivity Patterns and Transformation Pathways

The 1,2,4-oxadiazole ring is a multifunctional heterocycle with known reactivity patterns, including thermal and photochemical rearrangements. chim.it A significant area for future research is to explore how the interplay between the benzyl (B1604629) group at the C3 position and the thiol group at the C5 position influences the molecule's reactivity.

Key avenues for exploration include:

Thiol-Thione Tautomerism: The 5-thiol group exists in equilibrium with its 5-thione tautomer. mdpi.com A detailed investigation into this tautomeric equilibrium for this compound under various conditions (e.g., different solvents, pH levels) is crucial, as the dominant tautomer will dictate the compound's reactivity and its interactions with biological targets.

Reactions at the Thiol Group: The thiol group is a versatile handle for further functionalization. Future work should systematically explore S-alkylation, S-acylation, and oxidation reactions. This would generate a library of derivatives with potentially new biological activities. For instance, S-substituted derivatives of related 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284) have been synthesized and shown to possess enzymatic inhibitory activity. researchgate.net The thioether moiety can also increase the potential for hydrogen bonding, which may enhance biological affinity. researchgate.net

Ring Transformation Reactions: The 1,2,4-oxadiazole ring can undergo rearrangements like the Boulton-Katritzky Rearrangement (BKR) and Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) type reactions, transforming it into other heterocyclic systems such as 1,2,3-triazoles or imidazoles. chim.it Studying the susceptibility of this compound to these rearrangements under various conditions (thermal, basic, or acidic) could unveil novel transformation pathways and lead to the synthesis of new and structurally diverse compounds.

Reactions with Nucleophiles and Electrophiles: The reactivity of the oxadiazole ring itself towards nucleophilic attack, particularly at the C5 position, should be further investigated. chim.it The interaction with benzyl alcohol and benzylamine (B48309) has been shown to cause ring cleavage in 3-aryl-5-methyl-1,2,4-oxadiazoles, producing aryl nitriles among other products. rsc.org A systematic study of such reactions could clarify the stability and reactivity profile of the core ring structure.

Integration of Advanced Computational Methods for Predictive Design and Mechanistic Insights

Computational chemistry provides powerful tools for accelerating drug discovery and understanding chemical phenomena. For 1,2,4-oxadiazole derivatives, methods like molecular docking, molecular dynamics simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are already being employed to guide synthesis and biological evaluation. mdpi.comnih.gov

Future computational research on this compound should focus on:

Predictive Modeling for Biological Activity: Using quantitative structure-activity relationship (QSAR) models and molecular docking, researchers can screen virtual libraries of derivatives of this compound against various biological targets. This can help prioritize the synthesis of compounds with the highest predicted affinity and efficacy, as has been done for designing 1,2,4-oxadiazole-based EGFR inhibitors. nih.govrsc.org

Mechanistic Studies of Reactions: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states for the synthesis and transformation of the compound. This would provide a deeper understanding of the mechanisms behind observed reactivity, such as the Boulton-Katritzky rearrangement, and could help in optimizing reaction conditions.

Pharmacokinetic Profiling: In silico tools can predict the ADMET properties of the compound and its derivatives. mdpi.com This early-stage assessment of properties like oral bioavailability and metabolic stability is crucial for identifying candidates with favorable drug-like characteristics, saving time and resources in the development process.

Understanding Target Interactions: Molecular dynamics simulations can be used to study the binding mode and stability of the compound within the active site of a target protein. These simulations provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are essential for biological activity, guiding the design of more potent and selective inhibitors. mdpi.com

Expansion of the Scope of Biological Target Identification and Mechanistic Characterization

The 1,2,4-oxadiazole scaffold is present in compounds with a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antileishmanial effects. mdpi.comnih.govresearchgate.net However, the specific biological targets and mechanisms of action for this compound are largely unexplored.

Future research should aim to:

Broad-Spectrum Biological Screening: The compound should be systematically screened against a diverse panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and parasitic organisms. nih.govnih.gov Derivatives of 1,2,4-oxadiazoles have shown activity against cancer cell lines like MCF-7 and HT-29 and bacteria such as Xanthomonas oryzae. nih.govnih.gov

Enzyme Inhibition Assays: Given that 1,2,4-oxadiazole derivatives have been identified as inhibitors of enzymes like epidermal growth factor receptor (EGFR), p38 MAPK, and topoisomerases, it is crucial to test this compound against a panel of clinically relevant enzymes. nih.govnih.govcore.ac.uk Related oxadiazole-thiol derivatives have also shown inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. researchgate.netresearchgate.net

Target Deconvolution: For any observed biological activity, the next critical step is to identify the specific molecular target. This can be achieved through techniques such as affinity chromatography, proteomics-based approaches, or genetic methods.

Mechanistic Studies: Once a target is identified, detailed mechanistic studies are required to understand how the compound exerts its effect. For example, if the compound shows anticancer activity, further studies would investigate its impact on the cell cycle, apoptosis induction, and specific signaling pathways. nih.gov Elucidating the mechanism of action is fundamental for the rational development of the compound into a potential therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 3-benzyl-1,2,4-oxadiazole-5-thiol, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclization of thioamide precursors or functionalization of oxadiazole cores. For example:

  • Cyclocondensation: Reacting benzyl thiourea derivatives with hydroxylamine under acidic conditions to form the oxadiazole-thiol scaffold.
  • Post-functionalization: Introducing the benzyl group via N-alkylation using benzyl bromide in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base at 60–80°C, achieving ~78% yield .
  • Yield Optimization: Use of microwave-assisted synthesis or catalytic systems (e.g., iodine) can enhance reaction efficiency. Monitor intermediates via TLC or HPLC to isolate pure products .

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer:

  • Chromatography: Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
  • Spectroscopic Analysis:
    • NMR: Confirm the presence of the thiol (-SH) proton at δ 3.5–4.0 ppm (¹H NMR) and oxadiazole carbons at ~160–170 ppm (¹³C NMR).
    • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 205.2 (calculated for C₉H₈N₂OS).
    • Elemental Analysis: Match experimental C, H, N, S percentages with theoretical values (e.g., C 52.91%, H 3.95%, N 13.72%, S 15.68%) .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in [3+2] cycloadditions?

Methodological Answer:

  • DFT Calculations: Use density functional theory (B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (FMOs). The thiol group’s electron-withdrawing effect lowers the LUMO energy, enhancing dipolarophilicity in reactions with nitrones or azides .
  • Experimental Validation: React with C,N-diphenylnitrone in toluene (reflux, 12 h) to form isoxazolidine derivatives. Monitor regioselectivity via X-ray crystallography to confirm stereoelectronic control .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Dose-Response Profiling: Conduct IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) to account for cell-specific effects.
  • Target Validation: Use molecular docking (AutoDock Vina) to predict interactions with enzymes like COX-2 or HDACs. Compare with experimental inhibition data (e.g., IC₅₀ for COX-2: 12.3 µM) .
  • Meta-Analysis: Cross-reference PubChem BioAssay data (AID 1259351) with in-house results to identify assay-dependent variability .

Q. How can computational modeling predict the solubility and bioavailability of this compound derivatives?

Methodological Answer:

  • QSAR Models: Train models using descriptors like logP, polar surface area (PSA), and H-bond donors/acceptors. For example:
    • logP Calculation: Use ChemAxon or ACD/Labs to estimate logP ≈ 2.1, indicating moderate lipophilicity.
    • Solubility Prediction: Apply the General Solubility Equation (GSE) with melting point data (mp ~180°C) to predict aqueous solubility (~0.15 mg/mL) .
  • In Silico ADMET: SwissADME or pkCSM tools can predict permeability (Caco-2: 12.5 nm/s) and hepatic metabolism (CYP3A4 substrate likelihood: 78%) .

Q. What experimental techniques validate the mechanism of thiol-disulfide exchange in this compound derivatives?

Methodological Answer:

  • Kinetic Studies: Use UV-Vis spectroscopy (λ = 412 nm) to monitor thiolate anion formation in buffered solutions (pH 7.4, 25°C).
  • Mass Spectrometry: Detect disulfide adducts (e.g., with glutathione) via LC-MS/MS (MRM transition m/z 205 → 152).
  • X-ray Crystallography: Resolve crystal structures of disulfide intermediates to confirm bond lengths (S–S: ~2.05 Å) and angles .

Key Methodological Recommendations

  • Synthesis: Prioritize microwave-assisted methods for time-efficient cyclization .
  • Characterization: Combine XRD and Hirshfeld surface analysis to resolve steric clashes in crystal packing .
  • Biological Assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate targets via siRNA knockdown .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.